N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-(3-Methoxypropyl)-1-methyl-N⁴-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at position 1, a 2-methylphenyl substituent at the N⁴ position, and a 3-methoxypropyl group at the N⁶ position. The structural features of this compound—such as the methoxypropyl side chain and methyl-substituted aromatic rings—suggest tailored hydrophobicity and hydrogen-bonding capabilities, which are critical for target engagement and pharmacokinetic properties.
Properties
IUPAC Name |
6-N-(3-methoxypropyl)-1-methyl-4-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-12-7-4-5-8-14(12)20-15-13-11-19-23(2)16(13)22-17(21-15)18-9-6-10-24-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,18,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYNDPOJMQTCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-(3-methoxypropyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific kinases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C17H22N6O
- Molecular Weight : 326.4 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Notably, it has shown potential as an epidermal growth factor receptor (EGFR) inhibitor.
In Vitro Studies
Recent studies have demonstrated the anti-proliferative effects of this compound against various cancer cell lines:
- A549 (Lung Cancer) : IC50 values suggest potent activity.
- HCT-116 (Colorectal Cancer) : Similar potent effects were observed.
Table 1 summarizes the anti-proliferative activities of related compounds:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
Mechanistic Insights
Flow cytometric analysis indicated that compound 12b induces apoptosis and arrests the cell cycle at the S and G2/M phases. It also significantly increases the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can enhance biological activity. For instance:
- The presence of a methoxypropyl group at the N6 position appears to improve solubility and bioavailability.
- Substituents at the N4 position can modulate kinase selectivity and potency.
Table 2 outlines various derivatives and their corresponding activities:
| Derivative | N Position Substituent | Activity (IC50) |
|---|---|---|
| 12a | -NH2 | Moderate |
| 12b | -OCH3 | High |
Clinical Relevance
In a study focusing on EGFR inhibitors, derivatives similar to this compound demonstrated significant promise as therapeutic agents for non-small cell lung cancer (NSCLC). The ability to selectively target mutant forms of EGFR presents a crucial advantage in treating resistant cancer types.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related analogs, highlighting key substituents, molecular weights, and solubility data where available:
Key Observations:
- The 2-methylphenyl substituent at N⁴ in the target compound is less sterically hindered than the 3,4-dimethylphenyl group in , which may influence binding pocket accessibility.
- The chloro-substituted analog has significantly lower molecular weight (316.79 vs. 352.44) but poorer aqueous solubility (0.5 µg/mL), suggesting halogenation trades hydrophobicity for potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
